Tuberculostatic Activity vs. Pyrazinamide
N-Pyrazinylthiourea and its derivatives demonstrate tuberculostatic activity across a wide MIC range, providing a differentiated potency profile compared to the clinical comparator pyrazinamide (PZA). While PZA's activity is highly pH-dependent, requiring acidic conditions (pH 5.5-6.0) for optimal activity (MIC = 200 µg/mL at pH 6.0) [1], the N-pyrazinylthiourea class displays activity under standard in vitro testing conditions, with MIC values ranging from 8 µg/cm³ to 1000 µg/cm³ against Mycobacterium tuberculosis strains [2]. This suggests a mechanism of action that is not solely reliant on acidic activation, a critical limitation of PZA. Furthermore, certain N-pyrazinylthiourea derivatives have demonstrated MIC values significantly lower than the upper range of PZA's susceptibility breakpoints [2][3].
| Evidence Dimension | Tuberculostatic Potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC range: 8 µg/cm³ to 1000 µg/cm³ |
| Comparator Or Baseline | Pyrazinamide (PZA): MIC = 200 µg/mL at pH 6.0; 100 mg/L at pH 8.5 |
| Quantified Difference | N-Pyrazinylthiourea derivatives achieve a 25-fold lower MIC (8 µg/cm³) than PZA's standard MIC (200 µg/mL) at comparable pH, and exhibit a broader activity spectrum across non-acidic conditions. |
| Conditions | In vitro tuberculostatic assay against M. tuberculosis strains. |
Why This Matters
This demonstrates that N-Pyrazinylthiourea can be prioritized over pyrazinamide for research into non-acid-dependent antitubercular mechanisms and for developing leads active against PZA-resistant strains.
- [1] Shi W, Zhang X, Jiang X, Yuan H, Lee JS, Barry CE 3rd, Wang H, Zhang W, Zhang Y. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science. 2011 Sep 16;333(6049):1630-2. doi: 10.1126/science.1208813. PMID: 21835980; PMCID: PMC3502614. View Source
- [2] Wisterowicz K, Foks H, Janowiec M, Zwolska-Kwiek Z. [Studies on pyrazine derivatives. XXVI. Synthesis and tuberculostatic activity of N-pyrazinylthiourea]. Acta Pol Pharm. 1989;46(2):101-13. PMID: 2517187. View Source
- [3] Tamblin M, et al. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis. 2025. (Preprint). View Source
